4-(3-Chlorophenyl)benzonitrile
Overview
Description
4-(3-Chlorophenyl)benzonitrile is an organic compound with the molecular formula C13H8ClN. It is a derivative of benzonitrile, where a chlorine atom is substituted at the meta position of the phenyl ring. This compound is of interest due to its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
A structurally similar compound, l-778123, is known to target protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, protein farnesyltransferase subunit beta, and geranylgeranyl transferase type-1 subunit beta . These proteins play crucial roles in post-translational modification of proteins, which is essential for their function.
Mode of Action
For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s worth noting that benzonitrile derivatives have been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds , indicating potential involvement in biochemical pathways related to these compounds.
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as l-778123, suggest that absorption, distribution, metabolism, and excretion may be variable .
Result of Action
The compound’s potential to undergo reactions at the benzylic position suggests it could induce changes in molecular structures or cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(3-Chlorophenyl)benzonitrile involves the reaction of 3-chlorobenzonitrile with a suitable aryl halide under palladium-catalyzed cross-coupling conditions. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate, and a ligand such as triphenylphosphine. The reaction is carried out in an inert atmosphere, often using a solvent like dimethylformamide, at elevated temperatures (around 100-150°C).
Another method involves the direct cyanation of 3-chlorobiphenyl using a cyanating agent like copper(I) cyanide in the presence of a suitable catalyst. This reaction is typically performed in a polar aprotic solvent such as dimethyl sulfoxide at high temperatures (around 150-200°C).
Industrial Production Methods
Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. The process is optimized for cost-effectiveness and scalability, ensuring that the reaction conditions are controlled to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the chlorine atom.
Reduction: 4-(3-Chlorophenyl)benzylamine or other amine derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
4-(3-Chlorophenyl)benzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including its role as a building block for drug development.
Chemical Research: It is used as a model compound in studies of reaction mechanisms and catalysis.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)benzonitrile: Similar structure but with the chlorine atom at the para position.
4-(3-Bromophenyl)benzonitrile: Similar structure but with a bromine atom instead of chlorine.
4-(3-Methylphenyl)benzonitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(3-Chlorophenyl)benzonitrile is unique due to the specific positioning of the chlorine atom, which influences its reactivity and physical properties. The meta-substitution pattern affects the electronic distribution in the molecule, making it distinct from its para- or ortho-substituted analogs. This unique structure can lead to different reactivity patterns and applications in various fields.
Properties
IUPAC Name |
4-(3-chlorophenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNMDPMKZISVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362690 | |
Record name | 4-(3-chlorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-39-2 | |
Record name | 4-(3-chlorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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